molecular formula C14H12FN5O B2601729 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide CAS No. 886495-98-3

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide

Cat. No.: B2601729
CAS No.: 886495-98-3
M. Wt: 285.282
InChI Key: MJOXWBSDHCNMBA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its pyrazolo[1,5-a]pyrimidine core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers are investigating its potential as a drug candidate for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable hydrazine derivative and a β-ketoester or β-diketone.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the pyrazolo[1,5-a]pyrimidine intermediate.

    Carbohydrazide Formation:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols, and substitution reactions can lead to various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide
  • 2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide
  • 2-(4-Methylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide

Uniqueness

Compared to similar compounds, 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O/c1-8-6-12(14(21)18-16)20-13(17-8)7-11(19-20)9-2-4-10(15)5-3-9/h2-7H,16H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOXWBSDHCNMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(=O)NN)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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